molecular formula Dy2O5Ti B13779564 Dysprosium(III) titanium oxide CAS No. 68993-46-4

Dysprosium(III) titanium oxide

Cat. No.: B13779564
CAS No.: 68993-46-4
M. Wt: 452.86 g/mol
InChI Key: PULVZIUHQUUWNQ-UHFFFAOYSA-N
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Description

Evolution of Complex Rare-Earth Titanate Systems in Materials Science

The study of complex rare-earth titanate systems represents a significant and evolving field within materials science. These materials, with the general formula RE₂Ti₂O₇, where RE is a rare-earth element, have garnered considerable attention due to their diverse and tunable properties. researchgate.net Initially, interest was driven by their structural characteristics, often crystallizing in the robust pyrochlore (B1171951) or perovskite-related structures. researchgate.nettennessee.eduarxiv.org This structural stability makes them promising candidates for a range of demanding applications.

Over time, research has expanded to explore the fascinating physical phenomena these materials exhibit. The interplay between the rare-earth ions and the titanium-oxygen octahedral network gives rise to a wide array of functionalities. cnrs-thales.fr These include high dielectric constants, ionic conductivity, and unique magnetic behaviors. tennessee.eduscielo.brresearchgate.net A notable area of investigation has been their application as host materials for nuclear waste, owing to their ability to resist amorphization under radiation. researchgate.nettennessee.edu Furthermore, the discovery of geometric frustration and spin ice behavior in some rare-earth titanates has opened up new avenues for fundamental physics research. tennessee.eduwikipedia.org The evolution of this field continues, with a focus on creating novel functionalities by manipulating their composition and structure at the atomic level, including in thin film and heterostructure forms. cnrs-thales.frresearchgate.net

Significance of Dysprosium(III) Titanium Oxide in Advanced Functional Materials Research

This compound, with chemical formulas typically appearing as Dy₂TiO₅ and Dy₂Ti₂O₇, stands out within the rare-earth titanate family for its unique combination of properties, making it a material of considerable interest for advanced functional materials research. wikipedia.org

One of its most significant applications is in the nuclear industry. wikipedia.orgdataintelo.com Dysprosium titanate is utilized in control rods for nuclear reactors due to its large neutron absorption cross-section, high melting point, low thermal expansion, and excellent resistance to radiation damage. wikipedia.orgstanfordmaterials.comutk.edu These properties ensure the safe and efficient operation of nuclear reactors. dataintelo.com Specifically, it is used in control rods for VVER-1000 type industrial thermal neutron reactors. wikipedia.org Beyond control rods, its structural stability under irradiation also makes it a candidate for the immobilization of nuclear waste. wikipedia.orgutk.edu

The magnetic properties of dysprosium titanate are another major focus of research. The Dy₂Ti₂O₇ phase, with its pyrochlore structure, was one of the first materials identified as a spin ice, a state of matter with frustrated magnetic moments. wikipedia.org This has led to extensive research into its low-temperature magnetic behavior, including the observation of magnetic monopole-like quasiparticles. wikipedia.org The orthorhombic Dy₂TiO₅ phase also exhibits complex magnetic ordering at very low temperatures. tennessee.eduaps.orgornl.gov Furthermore, some dysprosium titanates show a significant magnetocaloric effect, which is the ability of a material to heat up or cool down when a magnetic field is applied or removed, suggesting potential applications in magnetic refrigeration. researchgate.net

In the realm of electronics, dysprosium titanate's properties are being explored for various applications. Doping other titanates, like barium titanate, with dysprosium can enhance their dielectric properties, making them suitable for high-voltage ceramic capacitors. scielo.brresearchgate.netsemanticscholar.org The unique magnetic properties of dysprosium atoms have also led to research into their use as readable and writable magnetic bits for new data storage technologies. cnr.it Its use is also being considered in advanced ceramics and coatings for the aerospace industry due to its thermal resistance and mechanical robustness. dataintelo.com

Current Research Landscape and Knowledge Gaps

The current research on this compound is active and multifaceted, focusing on synthesis methods, fundamental physical properties, and enhancing its performance for specific applications. A significant area of investigation is the development of novel synthesis techniques. While traditional methods involve high-temperature solid-state reactions or melting of oxides, recent efforts have explored methods like mechanochemical synthesis to produce nanocrystalline powders. wikipedia.orgrcsi.scienceresearchgate.net These alternative synthesis routes can lead to different microstructures and properties, but also introduce complexities such as the formation of metastable phases during sintering. rcsi.scienceresearchgate.net

A deep understanding of the compound's structural and magnetic properties at low temperatures remains a key research driver. Studies have revealed a continuous structural distortion in orthorhombic Dy₂TiO₅ below 100 K and complex two- and three-dimensional magnetic ordering at temperatures below 3.1 K. aps.orgornl.gov The distinct crystal field environments for the different dysprosium ion sites lead to unique magnetic behaviors, such as the independent flipping of spins under an applied magnetic field. ornl.gov However, a complete picture of the intricate magnetic interactions and ordering phenomena is still being developed.

The response of different dysprosium titanate phases to radiation is another critical area of ongoing research. While both Dy₂TiO₅ and Dy₂Ti₂O₇ are radiation-tolerant, they respond differently at the atomic level. utk.edu Research indicates that while Dy₂Ti₂O₇ is more resistant to becoming amorphous, Dy₂TiO₅ better maintains its local atomic bonding environment under irradiation. utk.edu This highlights a knowledge gap in fully predicting and controlling the radiation response based on the crystal structure.

Further knowledge gaps exist in fully harnessing the potential of dysprosium titanate in various applications. For instance, while its potential in magnetic refrigeration is recognized, more research is needed to optimize materials for practical use. researchgate.net Similarly, the integration of dysprosium titanate into electronic devices and understanding the interface effects in thin films and heterostructures are areas of active exploration with many unanswered questions. researchgate.netcnr.it

Data Tables

Table 1: Phases of Dysprosium Titanium Oxide

PhaseChemical FormulaCrystal StructureKey Properties & Applications
Dysprosium TitanateDy₂TiO₅Orthorhombic wikipedia.orgLarge neutron absorption cross-section, used in nuclear control rods; exhibits complex magnetic ordering at low temperatures. wikipedia.orgaps.org
Dysprosium DititanateDy₂Ti₂O₇Cubic Pyrochlore wikipedia.orgSpin ice material, notable for its ability to withstand structural change from radiation, host for nuclear waste. wikipedia.org

Table 2: Selected Properties of this compound

PropertyValueCompound Phase
Molar Mass532.727 g·mol⁻¹Dy₂Ti₂O₇ wikipedia.org
Density6.8 g/cm³Dy₂Ti₂O₇ wikipedia.org
Crystal SystemOrthorhombicDy₂TiO₅ aps.org
Lattice Constants (Room Temp)a = 10.3722(2) Å, b = 3.71985(7) Å, c = 11.2379(2) ÅDy₂TiO₅ aps.org
Magnetic Ordering Temperature2D ordering at 3.1 K, 3D transition at 1.7 KDy₂TiO₅ aps.org

Table 3: Synthesis Methods for this compound

Synthesis MethodDescriptionStarting MaterialsReference
Solid-State ReactionHigh-temperature heating of oxide mixtures.Dysprosium Oxide (Dy₂O₃), Titanium Dioxide (TiO₂) aps.org
High-Frequency Induction MeltingMelting of oxides in a cooled crucible.Dysprosium Oxide, Titania wikipedia.org
Mechanochemical SynthesisMechanical treatment of reagents to induce chemical reactions.Anatase (a form of TiO₂), Dysprosium Oxide wikipedia.orgrcsi.scienceresearchgate.net
Sol-Gel SynthesisProduction of solid materials from small molecules in solution.Not specified wikipedia.org

Properties

CAS No.

68993-46-4

Molecular Formula

Dy2O5Ti

Molecular Weight

452.86 g/mol

IUPAC Name

dioxotitanium;oxo(oxodysprosiooxy)dysprosium

InChI

InChI=1S/2Dy.5O.Ti

InChI Key

PULVZIUHQUUWNQ-UHFFFAOYSA-N

Canonical SMILES

O=[Ti]=O.O=[Dy]O[Dy]=O

Origin of Product

United States

Synthetic Methodologies and Fabrication Techniques for Dysprosium Iii Titanium Oxide

Solution-Based Synthesis Approaches

Solution-based methods are foundational in producing dysprosium titanate powders and nanocomposites. These techniques offer excellent control over stoichiometry, particle size, and morphology by manipulating reaction conditions in a liquid medium.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are widely employed for crystallizing inorganic materials directly from aqueous or non-aqueous solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. These methods are effective for producing well-crystallized dysprosium titanate powders without the need for high-temperature post-annealing steps.

In a typical hydrothermal synthesis, precursors of dysprosium and titanium are dissolved in a solvent, often with a mineralizer to control pH and aid dissolution and recrystallization. For instance, dysprosium-doped barium titanate (BaTiO₃) nanometer powders have been prepared using BaCl₂·2H₂O and TiCl₄ as the main reactants, with Dy₂O₃ as the dopant source and NaOH as the mineralizer. researchgate.net Similarly, a one-step hydrothermal process has been used to create Dy₂O₃@TiO₂ nanocomposites by heating a mixture of dysprosium nitrate (B79036) and titanium tetraisopropoxide precursors in a Teflon-lined stainless-steel autoclave at 180 °C for 24 hours. acs.org This approach promotes the even distribution of Dy₂O₃ on the TiO₂ surface, enhancing the material's properties by creating a larger surface area with more active sites. acs.org

Research has also demonstrated the synthesis of two-dimensional dysprosium-modified lithium titanate (Li₄Ti₅O₁₂) through a one-pot hydrothermal method, indicating the versatility of this technique in creating complex titanate structures. rsc.org The conditions for these reactions, such as temperature, time, and precursor concentration, are critical parameters that influence the final product's crystallinity, particle size, and phase purity. researchgate.netresearchgate.net For example, studies on Dy₂Ti₂O₇ have shown that highly crystalline phases can be obtained directly via hydrothermal synthesis. researchgate.net

Table 1: Parameters in Hydrothermal/Solvothermal Synthesis of Dysprosium-Titanium-Oxide-Based Materials
ProductDysprosium PrecursorTitanium PrecursorTemperatureTimeKey FindingsReference
Dy₂O₃@TiO₂ NanocompositesDysprosium nitrateTitanium tetraisopropoxide180 °C24 hSingle-step synthesis; even distribution of Dy₂O₃ on TiO₂. acs.org
Dy-doped BaTiO₃Dy₂O₃TiCl₄90 °C48-72 hProduced submicron (~200 nm), monodisperse, spherical powders. cuneyttas.com
Dy-modified Li₄Ti₅O₁₂Not specifiedNot specifiedNot specifiedNot specifiedOne-pot hydrothermal method yielded 2D bamboo-slip-like nanosheets. rsc.org
Dy₂Ti₂O₇Dy₂O₃TiO₂Not specifiedNot specifiedResulted in a highly crystalline product with a distinct phase. researchgate.net

Sol-Gel and Co-precipitation Techniques

The sol-gel method is a versatile wet-chemical process used to produce solid materials from small molecules. It involves the conversion of a system of precursors (the "sol") into a solid network (the "gel") which can then be dried and calcined to yield a ceramic powder. wikipedia.org For dysprosium titanate, this process typically involves the hydrolysis and condensation of titanium alkoxides in the presence of a dysprosium salt. A biomimetic sol-gel synthesis using a lipid template has been reported to create mesoporous Dy₂Ti₂O₇ with a high phase purity and an average pore diameter of 10 nm. aip.org In this method, dysprosium nitrate and titanium butoxide were used as precursors in a mixture containing the lipid monoolein, which acted as a structure-directing agent. aip.org

Co-precipitation is another effective method for synthesizing homogeneous, multi-component oxide powders. This technique involves the simultaneous precipitation of multiple cations from a solution. For dysprosium-containing materials, a solution containing the desired ratio of cations is prepared, and a precipitating agent is added to induce the formation of an insoluble precursor, often a hydroxide (B78521) or oxalate. researchgate.netchimicatechnoacta.ru This precursor is then filtered, dried, and calcined at high temperatures to form the final oxide ceramic. For example, nanoparticles of dysprosium-doped calcium fluoride (B91410) have been prepared via a simple chemical co-precipitation method. grafiati.com While direct co-precipitation of dysprosium titanate is less commonly detailed, the general principle is applied to ensure a homogeneous mixture of the constituent oxides at the atomic level, which can facilitate the formation of the desired crystalline phase at lower calcination temperatures compared to solid-state reactions. researchgate.net

Wet Impregnation Strategies

Wet impregnation is a widely used technique, particularly for preparing supported catalysts and modifying the surface of oxide materials. The process involves filling the pores of a support material with a solution containing a precursor of the active component. acs.org To modify titanium dioxide with dysprosium, TiO₂ powder is mixed with an aqueous solution of a dysprosium salt, such as dysprosium nitrate hexahydrate. jchps.com

The mixture is typically stirred for several hours to ensure uniform distribution of the dysprosium precursor throughout the titania support. jchps.com After stirring, the solvent (usually water) is evaporated, leaving the dysprosium precursor deposited on the surface and within the pores of the TiO₂. A final calcination step is performed to decompose the precursor and form dysprosium oxide, resulting in a Dy₂O₃-modified TiO₂ material. jchps.comresearchgate.net This method is effective for loading a specific amount of dopant, such as 8% Dy₂O₃ on anatase TiO₂, to enhance its photocatalytic activity. jchps.com

Vapor-Phase Deposition and Thin Film Growth

Vapor-phase deposition techniques are crucial for fabricating high-quality thin films of dysprosium(III) titanium oxide, which are essential for applications in microelectronics and optics. These methods involve the deposition of material from the vapor phase onto a substrate.

Atomic Layer Deposition (ALD) Protocols

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of self-limiting gas-solid reactions. ALD offers exceptional control over film thickness and conformality, even on complex three-dimensional structures. The growth of dysprosium-oxide-doped titanium oxide thin films has been successfully demonstrated using ALD. researchgate.netosti.gov

The process involves alternating pulses of different precursors, separated by purging steps with an inert gas. For dysprosium-doped titanium oxide, the precursors used are typically Dy(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato) for dysprosium oxide and TiCl₄ for titanium oxide, with ozone (O₃) as the oxygen source. researchgate.net The doping concentration, or the Dy/Ti ratio in the film, is precisely controlled by adjusting the ratio of ALD cycles for Dy₂O₃ and TiO₂. For example, Dy/Ti atomic ratios ranging from 0.04 to 0.06 have been achieved. researchgate.net The deposition is carried out on silicon substrates at specific temperatures to ensure the desired film growth and properties. researchgate.netosti.gov

Table 2: Atomic Layer Deposition (ALD) Parameters for Dysprosium-Doped Titanium Oxide Films
Film TypeDy PrecursorTi PrecursorOxygen SourceAchieved Dy/Ti RatioSubstrateReference
Dy₂O₃-doped TiO₂Dy(thd)₃TiCl₄O₃0.04 to 0.06Silicon researchgate.netosti.gov
Dy-doped HfO₂(EtCp)₂Dy(iPr-amd)TDEAHfO₂ plasmaCycle ratios 1:4 to 1:1Silicon hanyang.ac.kr

Sputtering Target Fabrication and Deposition

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid target material by bombardment with high-energy ions. These ejected atoms then deposit onto a substrate, forming a thin film. For depositing dysprosium titanium oxide films, a sputtering target with the corresponding chemical composition (e.g., Dy₂(TiO₃)₃) is required. americanelements.com

These targets are fabricated from high-purity powders of the constituent oxides through processes like hot pressing or isostatic pressing to achieve high density and the smallest possible average grain size. americanelements.comtestbourne.com Sputtering targets can be produced in various shapes, such as planar or rotary, to fit different deposition systems. samaterials.com

While direct reports on the sputtering of dysprosium titanate are limited, the related technique of Pulsed Laser Deposition (PLD) has been used to grow titanate-based thin films. PLD uses a high-power laser to vaporize material from a target, creating a plasma plume that deposits on a substrate. core.ac.uk For instance, barium titanate (BTO) thin films have been grown epitaxially on dysprosium scandate (DyScO₃) substrates using PLD. arxiv.orgopticaopen.org This demonstrates the utility of PVD methods in creating complex oxide films on specialized substrates, a process that preserves the stoichiometry from the target to the film. core.ac.uk

Solid-State Reaction Pathways

The conventional and most widely studied method for producing this compound is through high-temperature solid-state reaction. kipt.kharkov.uaresearchgate.net This technique involves the mechanical mixing of precursor oxide powders, typically Dysprosium(III) oxide (Dy₂O₃) and Titanium(IV) oxide (TiO₂), followed by high-temperature calcination and sintering. kipt.kharkov.uaresearchgate.net The powders are often pelletized after mixing to ensure intimate contact between the reactants. researchgate.netresearchgate.net

Dy₂O₃ + 2TiO₂ → Dy₂Ti₂O₇ (at ~800-1050°C) kipt.kharkov.ua

Dy₂Ti₂O₇ + Dy₂O₃ → 2Dy₂TiO₅ (at >1050°C) kipt.kharkov.ua

The final polymorphic form of the Dy₂TiO₅ is highly dependent on the sintering temperature and the subsequent cooling rate. For instance, sintering at 1300°C can produce the orthorhombic phase. kipt.kharkov.ua Achieving a single-phase cubic structure, which is often desired for its radiation stability, typically requires very high temperatures (above 1680°C) followed by rapid cooling to prevent its transformation back to the lower-temperature polymorphs. researchgate.net However, materials synthesized this way can sometimes contain unreacted precursor oxides or residual intermediate phases, affecting the purity and properties of the final product. kipt.kharkov.ua

Table 1: Research Findings on Solid-State Synthesis of Dy₂TiO₅

Precursor Composition (mol.%) Sintering Temperature (°C) Key Findings Resulting Phases Reference(s)
50% Dy₂O₃ + 50% TiO₂ 1250 - 1350 Formation of low-temperature phases was observed. Orthorhombic Dy₂TiO₅, Pyrochlore (B1171951) Dy₂Ti₂O₇, and unreacted Dy₂O₃. kipt.kharkov.ua
50% Dy₂O₃ + 50% TiO₂ 1450 Formation of multiple structures, including hexagonal and fluorite phases. Hexagonal Dy₂TiO₅-h, Fluorite Dy₂TiO₅-f, Pyrochlore Dy₂Ti₂O₇-p, and unreacted Dy₂O₃. kipt.kharkov.ua
50% Dy₂O₃ + 50% TiO₂ 1650 Increased content of the hexagonal phase with a decrease in the pyrochlore phase. Primarily Hexagonal Dy₂TiO₅-h and Fluorite Dy₂TiO₅-f. kipt.kharkov.ua

Nanostructure-Directed Synthesis and Morphological Control

To overcome the limitations of high temperatures and poor homogeneity associated with solid-state reactions, nanostructure-directed synthesis methods have been developed. These techniques, often categorized as wet-chemistry routes, offer better control over particle size, morphology, and chemical homogeneity at lower processing temperatures.

One such method is the hydrothermal approach . A single-step hydrothermal process has been used to synthesize Dy₂O₃@TiO₂ nanocomposites. acs.org This method involves the reaction of aqueous solutions of precursors, such as dysprosium nitrate and titanium tetraisopropoxide, under controlled temperature and pressure. acs.org This technique promotes the even distribution of Dy₂O₃ on the TiO₂ surface, preventing agglomeration and creating a larger effective surface area with more active sites. acs.org

Another significant technique is the inorganic-organic steric entrapment method , a variation of the sol-gel process. core.ac.uk In this approach, stoichiometric amounts of precursors like dysprosium nitrate and titanium isopropoxide are dissolved in a solution containing a polymer, such as ethylene (B1197577) glycol. The polymer network spatially confines the metal cations, preventing their segregation and ensuring atomic-level mixing. core.ac.uk The solvent is then evaporated to form a gel, which is subsequently dried and calcined at a much lower temperature (e.g., 1200°C) compared to conventional solid-state routes to produce the desired crystalline phase. core.ac.uk

Co-precipitation is another chemical method employed, where precursors are dissolved and then precipitated from a solution by adding a precipitating agent. kipt.kharkov.uadntb.gov.ua The resulting precipitate, which is a highly homogeneous mixture of the component hydroxides or carbonates, is then filtered, dried, and calcined to form the final oxide compound.

Table 2: Overview of Nanostructure-Directed Synthesis Methods for this compound

Method Precursors Key Process Steps Resulting Morphology/Product Reference(s)
Hydrothermal Synthesis Dy(NO₃)₃·6H₂O, Titanium tetraisopropoxide, NaOH Mixing of precursor solutions, constant stirring, filtering, and drying. Dy₂O₃@TiO₂ nanocomposites with spherical particles. acs.org
Steric Entrapment (Sol-Gel) Dysprosium nitrate, Titanium (IV) isopropoxide, Ethylene glycol Dissolving precursors in a polymer solution, evaporation to form a gel, drying, and calcination. Homogeneous nanopowders. core.ac.uk

Exploration of Novel and Hybrid Synthesis Routes

Beyond traditional solid-state and wet-chemistry methods, researchers are exploring novel and hybrid routes to synthesize this compound with improved properties or through more efficient processes.

Mechanochemical synthesis is an energy-efficient method that utilizes mechanical force to induce chemical reactions. kipt.kharkov.ua In this process, precursor oxides are subjected to high-energy ball milling in a planetary mill. kipt.kharkov.uadntb.gov.ua The intense mechanical action can lead to the formation of amorphous mixtures or directly synthesize crystalline nanopowders after subsequent heat treatment at temperatures lower than those required for conventional solid-state reactions. researchgate.net

Plasma-chemical synthesis represents another advanced technique where materials are synthesized in a low-temperature plasma. kipt.kharkov.uadntb.gov.ua The high reactivity of species within the plasma allows for the formation of the desired compound from precursor materials introduced into the plasma stream. kipt.kharkov.ua

Molten salt synthesis (MSS) has been investigated as a method to significantly reduce reaction temperatures and durations compared to solid-state routes. whiterose.ac.uk In MSS, precursors are heated in the presence of a low-melting-point salt flux. The salt acts as a solvent, facilitating the dissolution and transport of reactants, which leads to faster reaction kinetics and the formation of well-crystallized particles at lower temperatures. whiterose.ac.uk

A hybrid synthesis approach involves the use of dopants to stabilize specific crystal structures at temperatures below their normal equilibrium range. For example, it has been demonstrated that doping the Dy₂O₃-TiO₂ mixture with a small amount of Molybdenum(VI) oxide (MoO₃) can stabilize the desirable cubic fluorite phase at temperatures significantly lower than the usual 1680°C transition point. researchgate.net This method combines the principles of solid-state reaction with compositional modification to tailor the phase of the final product.

Table 3: Comparison of Novel and Hybrid Synthesis Routes for Dy₂TiO₅

Synthesis Route Basic Principle Key Advantages Reference(s)
Mechanochemical Activation High-energy ball milling induces reactions and reduces particle size. Lower synthesis temperatures, formation of nanocrystalline powders. kipt.kharkov.uadntb.gov.uaresearchgate.net
Plasma-Chemical Synthesis Precursors react in a high-energy plasma state. Rapid synthesis, potential for unique material properties. kipt.kharkov.uadntb.gov.ua
Molten Salt Synthesis (MSS) A salt flux acts as a solvent to facilitate reaction at lower temperatures. Reduced energy consumption, shorter reaction times. whiterose.ac.uk
Dopant Stabilization Addition of a third element (e.g., MoO₃) alters phase stability. Stabilizes desired phases (e.g., cubic) at lower temperatures. researchgate.net

Advanced Characterization Techniques and Methodological Paradigms

Structural and Morphological Elucidation

The structural and morphological features of Dy₂TiO₅ are primarily investigated using a suite of high-resolution imaging and diffraction techniques.

Advanced X-ray Diffraction (XRD) techniques are fundamental in determining the crystal structure and phase transformations of Dysprosium(III) titanium oxide. The compound is known to exist in several polymorphic forms, including orthorhombic (Pnma), hexagonal (P63/mmc), and cubic (Fd-3m) structures, depending on the synthesis conditions such as temperature and cooling rates. researchgate.net

Rietveld refinement of powder XRD data is a powerful method for extracting detailed crystallographic information. This analysis confirms the phase purity and provides precise lattice parameters, atomic positions, and bond lengths. For instance, Rietveld refinement has been employed to characterize the crystal structure of various titanates, ensuring the accurate identification of phases and their structural parameters.

In-situ XRD is particularly valuable for studying the phase stability and thermal expansion of Dy₂TiO₅ at different temperatures. By collecting XRD patterns as the temperature is varied, researchers can observe phase transitions in real-time. For example, the reversible transformation from the orthorhombic phase to a high-temperature hexagonal phase, followed by a cubic phase, can be monitored. researchgate.net These studies are critical for understanding the material's behavior in high-temperature environments, such as in nuclear reactor applications.

Table 1: Crystallographic Data for Dy₂TiO₅ Polymorphs

Phase Space Group Lattice Parameters (Å)
Orthorhombic Pnma a = 10.53, b = 3.69, c = 11.23
Hexagonal P63/mmc a = 3.63, c = 11.90
Cubic Fd-3m a = 10.14

Electron microscopy techniques offer direct visualization of the microstructure and elemental distribution within this compound at the micro- and nanoscale.

High-Resolution Transmission Electron Microscopy (HR-TEM) and Scanning Electron Microscopy (SEM) are routinely used to examine the morphology, particle size, and grain structure of Dy₂TiO₅ powders and ceramics. researchgate.net SEM provides topographical information over larger areas, revealing features like grain boundaries and porosity, while HR-TEM allows for the imaging of crystal lattices and the identification of defects at the atomic level.

Scanning Transmission Electron Microscopy-High-Angle Annular Dark-Field (STEM-HAADF) imaging is a powerful technique for atomic-resolution imaging with Z-contrast, where heavier atoms appear brighter. wikipedia.org This allows for the direct visualization of the arrangement of dysprosium and titanium atoms within the crystal lattice, providing insights into atomic ordering and defects. researchgate.net

Electron Energy Loss Spectroscopy (EELS) , often coupled with STEM, provides information about the local electronic structure and chemical bonding. wikipedia.orgresearchgate.netarxiv.org By analyzing the energy loss of transmitted electrons, EELS can determine elemental composition, oxidation states, and band structure at a high spatial resolution. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS) Mapping is used to determine the elemental distribution within a sample. nih.govresearchgate.netnih.gov In Dy₂TiO₅, EDS mapping can confirm the uniform distribution of dysprosium, titanium, and oxygen, or identify any phase segregation or impurities. nih.gov

The surface area and porosity of this compound are critical parameters, particularly for applications in catalysis and as a host for nuclear waste. These properties are typically characterized by nitrogen physisorption analysis. clays.orgnih.gov

Brunauer-Emmett-Teller (BET) isotherm analysis of nitrogen adsorption-desorption data is the standard method for determining the specific surface area of a material. The shape of the isotherm can also provide qualitative information about the pore structure. For instance, a type IV isotherm with a hysteresis loop is indicative of a mesoporous material. While specific BET data for Dy₂TiO₅ is not extensively reported, studies on related titanate materials demonstrate the utility of this technique in characterizing their surface properties. The porosity of sintered Dy₂TiO₅ pellets has been noted to be low, which is a desirable characteristic for its application as a control rod material. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to image the surface topography of materials at the nanoscale. oamjms.euspectraresearch.comnih.gov It can provide quantitative data on surface roughness, grain size, and other morphological features. uitm.edu.myresearchgate.netara-research.com While specific AFM studies on Dy₂TiO₅ are limited, research on composite films containing dysprosium and niobium has utilized AFM to characterize the microstructure and phase separation. researchgate.net For ceramic materials like Dy₂TiO₅, AFM can be instrumental in evaluating the surface quality after different processing steps, such as polishing or thin-film deposition. nih.govresearchgate.netmdpi.com The technique can also be adapted to measure local mechanical and electrical properties. spectraresearch.com

Spectroscopic Investigations

Spectroscopic techniques are employed to probe the vibrational properties of this compound, which are sensitive to its crystal structure and chemical bonding.

Raman Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy are complementary techniques that provide information about the vibrational modes of a material. mdpi.commdpi.com These vibrational modes are characteristic of the specific arrangement of atoms and the nature of the chemical bonds within the crystal lattice.

In the context of Dy₂TiO₅, Raman and FTIR spectra can be used to distinguish between its different polymorphs, as each crystal structure will have a unique set of active vibrational modes. researchgate.net For instance, studies on dysprosium-doped barium titanate have shown that Raman spectroscopy can confirm the crystal symmetry and identify the presence of secondary phases. researchgate.netbohrium.com The vibrational spectra of titanates typically exhibit bands corresponding to the stretching and bending modes of the Ti-O bonds within the TiO₆ octahedra or other coordination polyhedra. Analysis of these spectra provides valuable insights into the local atomic structure and phase purity of this compound. researchgate.netresearchgate.net

Table 2: Summary of Advanced Characterization Techniques for this compound

Technique Information Obtained
Rietveld Refinement Crystal structure, lattice parameters, phase quantification
In-situ XRD Phase transitions, thermal stability
HR-TEM/SEM Morphology, particle size, grain structure, defects
STEM-HAADF Atomic-resolution imaging (Z-contrast)
EELS Elemental composition, electronic structure, chemical bonding
EDS Mapping Elemental distribution
BET Isotherm Analysis Specific surface area, porosity
AFM Surface topography, roughness, local properties
Raman/FTIR Spectroscopy Vibrational modes, crystal structure, phase identification

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the analysis of this compound, XPS provides critical information about the oxidation states of dysprosium, titanium, and oxygen.

The high-resolution XPS spectrum of the Dy 4d region is characterized by doublet peaks due to spin-orbit splitting into 4d5/2 and 4d3/2 states. For dysprosium in its typical +3 oxidation state, as expected in Dy2TiO5, these peaks appear at specific binding energies. For instance, in dysprosium nitrate (B79036), the Dy 4d5/2 and 4d3/2 peaks are observed at approximately 154.2 eV and 157.4 eV, respectively. researchgate.net Similar binding energies would be anticipated for this compound, confirming the Dy(III) chemical state.

The Ti 2p region in the XPS spectrum of titanium oxides also exhibits a characteristic doublet, Ti 2p3/2 and Ti 2p1/2. For titanium in the +4 oxidation state (Ti4+), which is expected in this compound, the Ti 2p3/2 peak is typically observed around 458.3 eV to 458.8 eV, with the Ti 2p1/2 peak appearing at a higher binding energy. researchgate.netresearchgate.net Any deviation or the presence of shoulder peaks at lower binding energies could indicate the partial reduction of Ti4+ to Ti3+.

The O 1s spectrum is also analyzed to understand the oxygen bonding environment. A primary peak at lower binding energies (around 529-530 eV) is typically attributed to the lattice oxygen in the metal-oxide framework (Dy-O-Ti). surfacesciencewestern.com Higher binding energy components may be present, which can be ascribed to surface hydroxyl groups or adsorbed water. By analyzing the binding energies and peak areas of the Dy, Ti, and O core levels, the stoichiometry and chemical purity of the this compound sample can be effectively determined.

Table 1: Expected Binding Energies for this compound from XPS

Element Orbital Expected Binding Energy (eV) Inferred Oxidation State
Dysprosium Dy 4d5/2 ~154.2 +3
Dy 4d3/2 ~175.4 +3
Titanium Ti 2p3/2 ~458.5 +4
Ti 2p1/2 ~464.2 +4
Oxygen O 1s ~529.5 -2

UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Electronic Transitions

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a key technique for investigating the electronic properties of solid materials, particularly for determining the band gap energy (Eg). irb.hrredalyc.org The technique is based on collecting the diffusely reflected light from a powdered or rough-surfaced sample. redalyc.org For this compound, DRS reveals information about the electronic transitions between the valence band (VB) and the conduction band (CB).

The optical band gap of a semiconductor can be determined from the diffuse reflectance spectrum by applying the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. irb.hr The band gap energy is then typically extrapolated from a Tauc plot, which graphs a function of the absorbed energy against the photon energy. shimadzu.com

For Dy3+-doped perovskite titanates such as Na0.5Gd0.5TiO3, the band gap has been reported to be around 3.41 eV. researchgate.net While specific values for pure Dy2TiO5 are not extensively documented in readily available literature, doping barium titanate with dysprosium has been shown to decrease the optical band gap. researchgate.net The electronic transitions responsible for the absorption edge in titanates are generally attributed to the charge transfer from the O 2p orbitals in the valence band to the Ti 3d orbitals in the conduction band. The presence of dysprosium can introduce localized f-orbital states within the band structure, potentially influencing the electronic transitions and modifying the band gap energy.

Table 2: Reported Band Gap Energies for Related Titanate Compounds

Compound Method Band Gap (Eg) in eV
Na0.5Gd0.5TiO3 UV/Vis DRS 3.41
BaTiO3 (Dy-doped) UV-Vis Spectroscopy Decreases with doping

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a powerful non-destructive method for probing the electronic structure and emission properties of materials. It involves the excitation of a material with photons, followed by the radiative recombination of electron-hole pairs, resulting in the emission of light. For this compound, PL studies reveal characteristic emission bands originating from the intra-4f electronic transitions of the Dy3+ ions.

When doped into various host lattices, Dy3+ ions typically exhibit two prominent emission bands: a blue emission around 477-488 nm and a yellow emission around 573-577 nm. researchgate.netsciopen.comresearchgate.net These emissions are attributed to the transitions from the 4F9/2 excited state to the 6H15/2 ground state (blue) and the 6H13/2 excited state (yellow), respectively. researchgate.net A less intense red emission corresponding to the 4F9/2 → 6H11/2 transition can also be observed. researchgate.net

In Dy3+-doped barium titanate ceramics, emission peaks have been identified at 477 nm (blue) and 573 nm (yellow). sciopen.com Similarly, studies on Dy3+-activated Na0.5Gd0.5TiO3 have demonstrated intense white light emission under 389 nm excitation, arising from the combination of these characteristic Dy3+ emissions. researchgate.net The excitation spectra for these materials typically show sharp peaks in the UV and near-UV regions, corresponding to the direct excitation of the Dy3+ 4f electrons. The intensity and ratio of the blue-to-yellow emission can be sensitive to the local crystal field environment of the Dy3+ ion within the titanate lattice.

Table 3: Characteristic Photoluminescence Emissions of Dy³⁺ in Titanate Hosts

Host Material Excitation Wavelength (nm) Emission Wavelength (nm) Transition
BaTiO3 Not specified 477 4F9/26H15/2 (Blue)
573 4F9/26H13/2 (Yellow)
Na0.5Gd0.5TiO3 389 Multiple bands resulting in white light 4F9/26HJ

Thermal Analysis and Stability Assessments

Thermogravimetric Analysis (TGA) for Decomposition and Phase Transitions

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of materials and to study their decomposition and phase transition behavior. tainstruments.com

For this compound, TGA can be used to monitor its stability at elevated temperatures and to identify the temperatures at which phase transformations occur. The orthorhombic phase of Dy2TiO5 is stable at room temperature. wikipedia.org However, upon heating, it undergoes phase transitions to hexagonal and subsequently to a cubic structure at higher temperatures. researchgate.net A reversible phase transition from the orthorhombic to a hexagonal structure has been reported to occur at approximately 1370°C. ansto.gov.au TGA, often coupled with Differential Thermal Analysis (DTA), can precisely pinpoint the temperatures of these transitions, which are typically accompanied by subtle or no mass loss, but by endothermic or exothermic events detectable by DTA.

The synthesis of Dy2TiO5 from precursor oxides like Dy2O3 and TiO2 can also be monitored using TGA, where the completion of the reaction to form the final product can be confirmed by the stabilization of the sample's mass at high temperatures.

Advanced Magnetic Characterization

SQUID Magnetometry and Vibrating Sample Magnetometry (VSM) for Complex Magnetic Behaviors

Superconducting Quantum Interference Device (SQUID) magnetometry and Vibrating Sample Magnetometry (VSM) are highly sensitive techniques used to measure the magnetic properties of materials as a function of temperature and applied magnetic field. montana.edu These methods are essential for characterizing the complex magnetic behaviors exhibited by this compound.

The orthorhombic phase of Dy2TiO5 displays particularly interesting magnetic properties at low temperatures. AC and DC magnetic susceptibility measurements have revealed that two-dimensional (2D) magnetic ordering begins at a temperature of 3.1 K. researchgate.netornl.gov This is followed by a transition to a three-dimensional (3D) long-range ordered magnetic structure at 1.7 K. researchgate.netornl.gov

The magnetic structure is complex, with the local crystal field affecting the two distinct Dy3+ sites differently. One of the dysprosium ions exhibits strong uniaxial symmetry, which is indicative of Ising-like magnetic ordering. researchgate.netornl.gov This anisotropy leads to succeeding magnetic field-induced transitions observed in AC susceptibility measurements, which are associated with the independent flipping of the spins of each type of Dy3+ ion. researchgate.net The refined magnetic moments for the two dysprosium sites, Dy1 and Dy2, have been determined to be 8.89(28) μB and 7.76(31) μB, respectively, in the ordered state. osti.gov VSM can be used to measure magnetic hysteresis loops, providing information on properties such as coercivity and remanence, which are crucial for understanding the nature of the magnetic ordering. montana.edu

Table 4: Low-Temperature Magnetic Properties of Orthorhombic Dy₂TiO₅

Property Value Technique
2D Magnetic Ordering Temperature 3.1 K AC/DC Magnetic Susceptibility
3D Magnetic Transition Temperature 1.7 K AC/DC Magnetic Susceptibility, Neutron Diffraction
Magnetic Moment (Dy1) 8.89(28) μB Neutron Diffraction
Magnetic Moment (Dy2) 7.76(31) μB Neutron Diffraction

Theoretical and Computational Investigations of Dysprosium Iii Titanium Oxide

First-Principles Calculations (e.g., Density Functional Theory - DFT)

First-principles calculations, rooted in quantum mechanics, allow for the prediction of material properties without empirical parameters. Density Functional Theory (DFT) is a prominent method within this category, used extensively to investigate the electronic structure, stability, and vibrational properties of dysprosium titanate.

DFT calculations have been employed to determine the electronic band structure and density of states (DOS) for the cubic pyrochlore (B1171951) phase of Dysprosium(III) titanium oxide (Dy₂Ti₂O₇). The Materials Project, a prominent computational materials science database, reports a calculated band gap of 2.824 eV for Dy₂Ti₂O₇. nims.go.jp It is important to note that calculations using semi-local DFT functionals like the Generalized Gradient Approximation (GGA) tend to underestimate the true band gap of materials. nims.go.jp

Further computational studies have explored how different parameters within DFT, such as the effective Hubbard U parameter (GGA+U), can refine the band gap prediction. bris.ac.uk High-pressure studies on Dy₂Ti₂O₇ have revealed that the material has a direct band gap at ambient pressure. researchgate.net This direct gap gradually increases with pressure up to approximately 20 GPa, after which it begins to narrow significantly. researchgate.net A notable prediction from these computational models is a pressure-induced transition from a direct to an indirect band gap at approximately 36.5 GPa, indicating a fundamental change in the electronic structure under extreme compression. researchgate.net The evolution of the band gap at lower pressures is closely linked to changes in the Ti–O bond length and the distortion of the TiO₆ octahedra within the crystal structure. researchgate.net

Computational MethodCalculated Band Gap (eV)Band Gap TypeReference
DFT (GGA)2.824Direct (at ambient pressure) nims.go.jp
High-Pressure Studies (Experimental/Computational)Transitions to indirect above 36.5 GPaDirect → Indirect researchgate.net

The vibrational properties of a crystal are described by its phonon dispersion relations. Ab initio phonon calculations based on Density Functional Perturbation Theory (DFPT) provide a powerful method for determining these properties from first principles. nih.govarxiv.orgmaterialscloud.orgaps.org For this compound, computational data, including the full phonon band structure and phonon density of states (DOS), are available through resources like the Materials Data Repository. nims.go.jpnims.go.jpndl.go.jp These calculations have been performed for different crystallographic phases of Dy₂Ti₂O₇, such as the monoclinic P2₁ and C2/m structures. nims.go.jpnims.go.jp The phonon dispersion curves reveal the energies of vibrational modes throughout the Brillouin zone. The absence of imaginary phonon modes in the calculations for a given structure indicates its dynamical stability. This data is crucial for understanding thermal properties, phase stability, and electron-phonon interactions within the material.

First-principles calculations are instrumental in predicting the most stable crystal structures of a compound and their formation energies. For this compound, the cubic pyrochlore structure (space group Fd-3m) is a well-studied phase. materialscloud.org DFT calculations confirm the stability of this structure, providing key energetic and structural parameters. The Materials Project database reports a calculated formation energy of -3.782 eV per atom for Dy₂Ti₂O₇. nims.go.jp

Another critical parameter is the "energy above the hull," which indicates the thermodynamic stability of a phase with respect to decomposition into other stable compounds. For Dy₂Ti₂O₇, this value is very low, calculated to be 0.018 eV per atom, suggesting that the cubic pyrochlore phase is thermodynamically stable or very close to the ground state. nims.go.jp These calculations also provide optimized lattice parameters that are in good agreement with experimental measurements. materialscloud.org Furthermore, theoretical studies have investigated the relative energies of different magnetic configurations within the pyrochlore lattice, such as comparing the "all-in, all-out" state to the "spin-ice" state, providing insight into the magnetic ground state. materialsproject.orgarxiv.org

PropertyCalculated ValueStructure/PhaseReference
Formation Energy-3.782 eV/atomCubic Pyrochlore (Fd-3m) nims.go.jp
Energy Above Hull0.018 eV/atomCubic Pyrochlore (Fd-3m) nims.go.jp
Lattice Parameter (a)10.09 ÅCubic Pyrochlore (Fd-3m) materialscloud.org

Molecular Dynamics Simulations for Structural Evolution and Defect Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of materials at the atomic scale. bangor.ac.uk This method is particularly valuable for investigating complex processes such as structural evolution, defect formation, and radiation damage. In the context of dysprosium titanate, which is considered for use as a nuclear waste host matrix, MD simulations provide crucial insights into its response to ion irradiation. mdpi.comnih.gov

Simulations of radiation damage in titanate pyrochlores like Dy₂Ti₂O₇ are typically performed by designating a primary knock-on atom (PKA) and imparting it with a high kinetic energy to initiate a collision cascade. bris.ac.ukresearchgate.net These simulations track the interactions of thousands of atoms over picosecond timescales to observe the creation and evolution of defects. nih.gov Studies on related gadolinium titanate (Gd₂Ti₂O₇) show that such cascades can lead to a significant increase in volume and a transition to an amorphous (non-crystalline) state. bris.ac.uk The simulations reveal the specific nature of the atomic disorder, including the formation of Frenkel pairs (vacancy-interstitial defects) and antisite defects (where Dy and Ti cations swap lattice sites). researchgate.net The threshold displacement energy, which is the minimum energy required to permanently displace an atom from its lattice site, can also be calculated, showing that oxygen defects are generally more readily formed than cation defects. researchgate.net These simulations are critical for assessing the long-term structural integrity and radiation tolerance of dysprosium titanate in nuclear applications. researchgate.netnih.gov

Computational Modeling of Electronic and Optical Transitions

Computational models are essential for understanding and predicting the electronic and optical properties of materials, which are governed by electronic transitions between energy bands. bangor.ac.uk As discussed in section 4.1.1, DFT calculations are the primary tool for determining the electronic band structure, from which the band gap—a key parameter for optical properties—is derived.

For Dy₂Ti₂O₇, DFT calculations predict a band gap of approximately 2.824 eV. nims.go.jp More advanced computational methods, such as using modified Becke-Johnson (mBJ) potentials, have been applied to related dysprosium pyrochlores like Dy₂Zr₂O₇ and Dy₂Hf₂O₇, yielding calculated band gaps of 2.0 eV and 1.89 eV, respectively. mdpi.com These methods are often more accurate in predicting optical gaps than standard DFT-GGA. mdpi.com

Computational studies combined with high-pressure experiments on Dy₂Ti₂O₇ have modeled the evolution of its optical absorption edge. researchgate.net The results show that the direct band gap narrows significantly around 35 GPa, which is computationally linked to an isostructural phase transition. researchgate.net The model further predicts a transition from a direct to an indirect band gap, which would fundamentally alter the material's optical absorption characteristics. researchgate.net These computational insights are vital for designing materials with tailored optical responses for applications in optoelectronics and sensing. scispace.com

Theoretical Frameworks for Magnetic Interactions (e.g., Spin Ice Models, Exchange Coupling)

Dysprosium titanate (Dy₂Ti₂O₇) is a canonical example of a "spin ice" material, a class of frustrated magnets where the magnetic moments (spins) are subject to local constraints analogous to the proton positions in water ice. mdpi.comarxiv.org Theoretical frameworks are crucial for explaining this exotic magnetic state. The Dy³⁺ ions form a network of corner-sharing tetrahedra, and strong crystal field effects force their large magnetic moments to point either directly into or out of the center of each tetrahedron, creating an effective Ising-like spin. arxiv.orgnims.go.jp

The "spin ice" behavior arises from the energetic preference for a "two-in, two-out" spin configuration on each tetrahedron, which minimizes the interaction energy. arxiv.org Theoretical models, including mean-field analysis and Monte Carlo simulations, have been essential in understanding this phenomenon. nih.govnims.go.jp Early models assumed a simple nearest-neighbor ferromagnetic interaction. However, more refined theories demonstrated that the nearest-neighbor exchange interaction (J_nn) is actually antiferromagnetic. nims.go.jp The effective ferromagnetic coupling that drives the spin-ice state is a result of the long-range and anisotropic dipole-dipole interactions between the large Dy³⁺ moments, which ultimately dominate over the antiferromagnetic exchange. nims.go.jp This understanding led to the development of the highly successful "dipolar spin ice model". nih.gov

Monte Carlo simulations based on this model have been shown to accurately reproduce experimental results, such as magnetization curves and specific heat measurements. nih.gov Furthermore, first-principles DFT calculations using specialized non-collinear magnetic functionals have been used to successfully realize the spin-ice ground state from quantum mechanical principles, validating the underlying physics of the model. materialsproject.orgarxiv.org

Investigation of Advanced Functional Properties

Advanced Optical and Optoelectronic Properties

The optical and optoelectronic behaviors of dysprosium titanates are intrinsically linked to their electronic band structure and the specific energy levels of the dysprosium ions. Research in this area explores how these properties can be manipulated for potential applications.

The ability to tune the optical band gap of a material is crucial for its application in optoelectronic devices and photocatalysis. For Dysprosium(III) titanium oxide, particularly the pyrochlore (B1171951) phase Dy₂Ti₂O₇, studies have shown that the band gap can be significantly altered by external stimuli such as pressure.

Theoretical calculations based on density functional theory (DFT) predict a band gap of approximately 2.73 eV for Dy₂Ti₂O₇. arxiv.org Experimental investigations under high pressure have demonstrated a dynamic tunability of this property. researchgate.net Initially, the band gap of Dy₂Ti₂O₇ gradually increases as pressure is applied up to 20 GPa. researchgate.net Beyond this point, a significant narrowing of the band gap is observed, particularly around 35 GPa, which is associated with an isostructural phase transition. researchgate.net This pressure-induced band gap narrowing suggests a modification of the electronic band structure, potentially enhancing visible light absorption. researchgate.net The evolution of the band gap is closely related to changes in the Ti–O bond length and the distortion of the TiO₆ octahedra within the crystal structure. researchgate.net After approximately 36.5 GPa, the nature of the band gap is thought to transition from direct to indirect. researchgate.net

Pressure (GPa)Optical Band Gap (eV)Note
Ambient~3.82Experimentally obtained value for Dy₂Ti₂O₇. osti.gov
Up to 20Gradual IncreaseBand gap increases with pressure. researchgate.net
~35Significant NarrowingAssociated with an isostructural phase transition. researchgate.net
36.5 to 38.2Narrowing of 1.26 eV (Indirect Model)Indicates electronic structural transition. researchgate.net

For the Dy₂TiO₅ phase, optical absorption properties have also been investigated using techniques like diffuse reflectance spectroscopy to determine the optical band gap, although specific values for the pure compound are not as readily available in the literature. researchgate.net The primary mechanism for band gap tuning in these materials involves altering the orbital overlap between the constituent atoms, for instance, through substitution at the titanium site or by inducing structural distortions. osti.gov

The luminescence properties of this compound are of interest for applications in lighting and optical displays. The pyrochlore Dy₂Ti₂O₇ exhibits photoluminescence at low temperatures, with emission spectra corresponding to the characteristic electronic transitions of the Dy³⁺ ion. wikipedia.org

Specifically, luminescence has been observed for transitions between the ground state manifold (⁶H₁₅/₂) and excited state manifolds such as ⁶F₁₁/₂ + ⁶H₉/₂. wikipedia.org The sharp and well-defined peaks in the luminescence spectra are a hallmark of the shielded 4f electronic energy levels of lanthanide ions like dysprosium. wikipedia.org However, detailed studies on the photoluminescence quantum efficiency of either Dy₂Ti₂O₇ or Dy₂TiO₅ are not extensively reported in the scientific literature. Emission tuning is fundamentally linked to the intrinsic energy levels of the Dy³⁺ ion, and significant shifts would require substantial modification of the crystal field environment surrounding the ion.

The investigation into the non-linear optical (NLO) responses of materials is critical for developing advanced photonic devices such as optical switches and frequency converters. NLO phenomena arise from the interaction of intense light with a material, where the material's polarization responds non-linearly to the electric field of the light. nih.gov

Despite the interest in titanate compounds for their optical properties, there is a notable lack of specific research into the non-linear optical responses of this compound (Dy₂Ti₂O₇ or Dy₂TiO₅). Techniques such as Z-scan measurements, which are commonly used to determine NLO properties like the non-linear refractive index and absorption coefficient, have not been widely applied to these specific compounds. bohrium.comkyoto-u.ac.jp Consequently, their potential for applications based on non-linear light-matter interactions remains largely unexplored.

Sophisticated Magnetic Phenomena and Magnetism

The magnetic properties of this compound are among its most studied and fascinating characteristics. The arrangement of magnetic Dy³⁺ ions on a pyrochlore lattice in Dy₂Ti₂O₇ leads to geometric frustration, preventing the establishment of a simple, long-range ordered magnetic state at low temperatures and giving rise to exotic phenomena.

The induction of ferromagnetism at room temperature in otherwise non-ferromagnetic materials is a significant goal in materials science for applications in spintronics and data storage. However, for the stoichiometric compounds this compound (Dy₂Ti₂O₇ and Dy₂TiO₅), there is no evidence to suggest the presence of intrinsic room-temperature ferromagnetism.

The magnetic behavior of these materials is characterized by paramagnetic properties at room temperature. nih.gov At low temperatures, Dy₂Ti₂O₇ exhibits complex spin-ice behavior, while Dy₂TiO₅ undergoes a transition to an antiferromagnetically ordered state at approximately 3 K. arxiv.orgosti.gov While some studies on dysprosium-doped titanium dioxide have reported magnetic hysteresis at room temperature, this is an effect of doping and not an intrinsic property of the this compound compound itself. The magnetic interactions in Dy₂Ti₂O₇ are dominated by a weak effective ferromagnetic interaction at very low temperatures, with a Weiss constant of only around 0.5 K, which is far from indicating room-temperature ferromagnetism. arxiv.org

The pyrochlore Dy₂Ti₂O₇ is a canonical example of a material exhibiting spin-ice behavior. wikipedia.org This phenomenon arises because the magnetic Dy³⁺ ions are located on the vertices of a network of corner-sharing tetrahedra. wikipedia.org The strong crystal field at these sites forces the magnetic moments (spins) of the Dy³⁺ ions to point either directly into or out of the center of each tetrahedron.

Due to a combination of dipolar and exchange interactions, the lowest energy state for each tetrahedron is achieved when two spins point in and two spins point out (the "two-in, two-out" rule). arxiv.org This rule is analogous to the arrangement of hydrogen ions in water ice, hence the term "spin ice." wikipedia.org This configuration leads to a massive degeneracy of ground states and a residual entropy at low temperatures, a classic signature of geometric frustration. arxiv.org

Magnetocaloric Effect Investigations

The magnetocaloric effect (MCE) is a phenomenon where a material's temperature changes in response to an applied magnetic field. plos.org In compounds containing rare earth elements like dysprosium, the unfilled 4f shell electrons contribute to fascinating magnetic properties, including a notable MCE. plos.orgnih.gov

Research on a single crystal of this compound with a perovskite structure (DyTiO3) has revealed a large and reversible MCE. researchgate.netresearchgate.net This effect is most prominent around its Curie temperature (TC) of 65 K, which corresponds to a second-order magnetic transition from a paramagnetic to a ferrimagnetic state. researchgate.netresearchgate.net The absence of obvious hysteresis loss near the Curie temperature is a significant advantage for potential applications in magnetic refrigeration. researchgate.netresearchgate.net The maximum magnetic entropy change (-ΔS_M^max) is a key parameter for quantifying the MCE. For DyTiO3, this value reaches 9.64 J kg⁻¹ K⁻¹ for a magnetic field change of 2 Tesla (T) and increases to 15.88 J kg⁻¹ K⁻¹ for a field change of 5 T. researchgate.netresearchgate.net Such intermetallic compounds are considered promising for cooling technologies. plos.org

Magnetocaloric Properties of Single-Crystal DyTiO₃ researchgate.netresearchgate.net
ParameterValueConditions
Curie Temperature (Tc)65 KN/A
Max. Magnetic Entropy Change (-ΔS_M^max)9.64 J kg⁻¹ K⁻¹Field change of 2 T
Max. Magnetic Entropy Change (-ΔS_M^max)15.88 J kg⁻¹ K⁻¹Field change of 5 T

Single-Atom Magnetism and Quantum Magnetic Properties

The quantum magnetic properties of dysprosium titanates are complex and depend on their specific crystal structure. The orthorhombic phase, Dy2TiO5, exhibits partial Ising-like magnetic ordering. osti.gov Neutron diffraction and magnetic susceptibility measurements show that local magnetic ordering begins at 3.1 K, followed by a 2D-to-3D magnetic transition at 1.7 K. osti.gov In this structure, the local crystal field differs for the two distinct Dy³⁺ ion sites (Dy1 and Dy2). One of these sites (Dy1) possesses strong uniaxial symmetry, which is indicative of Ising-like behavior where the magnetic moments are constrained to point along a specific axis. osti.gov

The potential of individual dysprosium atoms to function as stable single-atom magnets has also been explored in dysprosium-titanate systems. cnr.it In studies where single Dy atoms are adsorbed on a strontium titanate crystal surface, they behave as stable magnetic bits. cnr.it A key finding is the magnetic exchange coupling between the dysprosium atoms and the titanium atoms at the substrate surface. cnr.it This interaction leads to the formation of a spin-polarized two-dimensional electron gas, which could potentially be used to read or write the magnetic state of the Dy atom using optical or electrical stimuli. cnr.it Research on Dy atoms on magnesium oxide has shown a giant magnetic anisotropy energy, leading to extreme stability where the magnetic state shows no spontaneous switching over several days at low temperatures. researchgate.netqns.science This stability persists even in high magnetic fields. chemistryviews.org

Advanced Electrical and Dielectric Characteristics

Electron Transport Mechanisms and Charge Carrier Dynamics

The study of electron transport and charge carrier dynamics in dysprosium titanates is crucial for understanding their potential in electronic devices. In perovskite titanates, electron-electron interactions play a significant role. umn.edu For DyTiO3 films, a ferrimagnetic ground state has been identified, and the magnetic properties are found to be highly sensitive to cation stoichiometry, which directly influences the electronic structure and transport behavior. umn.edu

In dysprosium-doped titanium dioxide (Dy:TiO2) nanoparticles, doping affects the material's electronic properties. researchgate.net The optical band gap, for instance, was found to decrease from 3.45 eV for pure TiO2 to 3.39 eV upon doping with Dy³⁺. researchgate.net While specific studies on charge carrier dynamics in this compound are not extensively detailed in the provided context, research on related titanate systems suggests that transport can be governed by mechanisms like small polaron hopping. umn.edu The dynamics of charge carriers are fundamental to the material's response at terahertz frequencies and are investigated using techniques like optical pump-THz probe spectroscopy in various 2D materials. cnr.it In titanium oxide thin films, it has been shown that electron transport can be tuned, with electrical properties changing from semiconducting to metallic depending on the degree of oxidation. arxiv.org

Dielectric Response and Relaxation Processes (e.g., Impedance Spectroscopy)

Impedance spectroscopy is a powerful technique used to probe the dielectric properties and electrical inhomogeneities in ceramic materials, distinguishing between contributions from grains, grain boundaries, and electrode interfaces. researchgate.netmrs-k.or.kr Studies on titanate ceramics doped with dysprosium reveal significant effects on their dielectric response.

In dysprosium-doped barium titanate (Dy:BaTiO3) ceramics, a Dy concentration of 0.75 mol% was found to inhibit abnormal grain growth, leading to a fine-grained, high-density ceramic with excellent dielectric properties. researchgate.netsemanticscholar.org At this concentration, the relative dielectric constant at room temperature reached a high value of 4100. researchgate.netsemanticscholar.orgscielo.br The temperature coefficient of capacitance was observed to be stable, varying between -10% and +10% in the temperature range of -15°C to 100°C. researchgate.netscielo.br Impedance spectroscopy on dysprosium-doped barium stannate titanate ceramics demonstrated that the samples are insulating at room temperature, with doping altering the electrical structure to one with insulating grain boundaries and semiconducting bulk regions. researchgate.net

Dielectric Properties of Dysprosium-Doped Barium Titanate (0.75 mol% Dy) researchgate.netsemanticscholar.orgscielo.br
PropertyValueConditions
Relative Dielectric Constant410025 °C, 1 kHz
Breakdown Electric Field Strength3.2 kV/mmAlternating Current
Temperature Coefficient of Capacitance-10% to +10%-15 °C to 100 °C

Ionic Conductivity Studies in Solid Electrolyte Contexts

While this compound itself is not primarily studied as a solid electrolyte, the role of dysprosium as a dopant in established solid oxide electrolyte systems has been investigated. The introduction of a second dopant, such as a rare earth oxide, is a common strategy to stabilize the desired crystal phase and optimize ionic conductivity in materials like zirconia-based electrolytes. researchgate.net

In one study, a novel double-doped bismuth oxide electrolyte was synthesized with dysprosium and tantalum. researchgate.net The system with the composition (Dy2O3)13(Ta2O5)2(Bi2O3)85 exhibited the highest ionic conductivity of 0.08 S cm⁻¹ at 500°C. researchgate.net This conductivity is significantly higher than that of comparable binary systems. researchgate.net The activation energy for ion conduction is a key parameter; for this co-doped system, the lowest activation energy was 0.20 eV at temperatures above 550°C. researchgate.net In another system, dysprosia was added to zirconia-scandia solid electrolytes, where it was found that 2 mol% dysprosia fully stabilized the cubic structure, which is crucial for high ionic conductivity. researchgate.net However, the additive was also found to inhibit densification. researchgate.net The activation energy for oxide ion conduction in this system was determined to be 1.31 eV. researchgate.net

Ionic Conductivity of Dysprosium-Doped Solid Electrolytes
Material SystemIonic ConductivityTemperatureActivation EnergySource
(Dy₂O₃)₁₃(Ta₂O₅)₂(Bi₂O₃)₈₅0.08 S cm⁻¹500 °C0.20 eV (>550 °C) researchgate.net
Zirconia-10mol% Scandia-2mol% DysprosiaNot specifiedN/A1.31 eV researchgate.net

High-k Dielectric Behavior and Interface Engineering

Materials with a high dielectric constant (high-k) are essential for the miniaturization of electronic components like capacitors and memory devices. Research has shown that doping titanium dioxide with dysprosium can lead to colossal dielectric permittivity. acs.org Specifically, rutile-TiO2 ceramics co-doped with Niobium (Nb) and a trivalent element, including Dysprosium (Dy), can exhibit experimental dielectric constant values ranging from 10,000 to 100,000. acs.org

In the context of dysprosium-doped barium titanate, a well-known high-k material, a dielectric constant of 4100 was achieved with a 0.75 mol% Dy doping level. researchgate.netsemanticscholar.orgscielo.br This enhancement is attributed to the creation of a fine-grained, high-density microstructure. researchgate.net The ability to achieve high dielectric constants through doping is a form of materials engineering. Further interface engineering, which involves the precise control of material interfaces at the nanoscale, can also be used to enhance dielectric properties, although specific examples for this compound are not detailed in the available search results.

Photocatalytic Mechanisms and Enhanced Performance

The incorporation of Dysprosium(III) into the titanium oxide lattice introduces significant modifications to its electronic and surface properties, leading to enhanced photocatalytic performance. The mechanisms underlying this improvement are multifaceted, involving optimized charge carrier dynamics, altered active site characteristics, and modified reaction pathways.

A critical factor limiting the efficiency of pure titanium dioxide (TiO2) is the rapid recombination of photogenerated electron-hole pairs. The introduction of dysprosium oxide helps to mitigate this issue. Doping with dysprosium creates a more uniform dispersion of the dopant on the TiO2 surface, which facilitates the migration of electrons from the TiO2 conduction band to that of the dysprosium oxide. jchps.com This effective charge transfer reduces the probability of electron-hole recombination, thereby increasing the lifetime of the charge carriers available to participate in redox reactions. rsc.org The fundamental process involves the absorption of photons with energy equal to or greater than the semiconductor's bandgap, leading to the generation of electron-hole pairs, followed by their separation and transfer to the material's surface to initiate redox reactions. mdpi.com The presence of Dy³⁺ ions can trap the photogenerated electrons, promoting efficient charge separation and hindering recombination.

The photocatalytic degradation of pollutants using this compound occurs on the surface of the catalyst. The process involves several key steps: the transfer of pollutants to the catalyst surface, adsorption onto active sites, degradation via redox reactions initiated by photogenerated charge carriers, and finally, desorption of intermediate products. mdpi.com The active sites in TiO2-based photocatalysts are often associated with surface defects, such as oxygen vacancies and the presence of Ti³⁺ ions. researchgate.net Doping with dysprosium can influence the concentration and nature of these defects.

The reaction pathway for the degradation of organic pollutants, such as dyes, is primarily driven by highly reactive oxygen species (ROS). mdpi.com Upon irradiation, the separated electrons and holes react with adsorbed oxygen and water molecules, respectively. Electrons reduce oxygen to form superoxide (B77818) radicals (•O₂⁻), while holes oxidize water or hydroxide (B78521) ions to produce highly potent hydroxyl radicals (•OH). mdpi.com These ROS then attack the adsorbed organic pollutant molecules, breaking them down into simpler, less harmful compounds.

The improved efficiency at optimal concentrations is attributed to the effective charge separation and a reduction in the material's band gap. For example, the band gap of pure anatase TiO2 was reported as 3.21 eV, which decreased to 3.08 eV upon doping with dysprosium oxide. jchps.com Similarly, another study observed a decrease from 3.45 eV for pure TiO2 to 3.39 eV for Dy-doped TiO2. researchgate.net This narrowing of the band gap allows the semiconductor to absorb a broader range of light, including parts of the visible spectrum, thereby increasing the number of photogenerated charge carriers. jchps.com

Table 1: Effect of Dysprosium Doping on TiO₂ Band Gap This table is interactive. You can sort and filter the data.

Material Dopant Concentration Band Gap (eV) Source
Pure TiO₂ 0% 3.21 jchps.com
Dy₂O₃-TiO₂ 8% 3.08 jchps.com
Pure TiO₂ 0% 3.45 researchgate.net

However, an excessively high concentration of dopant ions can act as recombination centers, where the trapped electrons and holes recombine non-radiatively, thus reducing the photocatalytic activity.

Photoelectrochemical techniques, particularly electrochemical impedance spectroscopy (EIS), are powerful tools for investigating the charge transfer kinetics at the semiconductor-electrolyte interface. acs.org By analyzing the impedance spectra, one can determine key parameters such as charge transfer resistance and electron lifetime, which are crucial for understanding photocatalytic efficiency. acs.org For TiO2-based photoanodes, a smaller charge transfer resistance facilitates more efficient electron transfer and leads to enhanced performance. acs.org

In the context of this compound, photoelectrochemical studies would reveal how doping affects the charge transfer processes. The introduction of dysprosium ions is expected to reduce the charge transfer resistance at the electrode surface, thereby improving charge collection efficiencies. unit.no Mott-Schottky analysis can also be employed to determine the flat-band potential and charge carrier density of the material, providing further insight into the electronic modifications induced by doping. unit.no While specific EIS data for Dy-doped TiO2 is not detailed in the provided results, the principles of these studies on modified TiO2 electrodes are directly applicable. researchgate.netscilit.com The goal is to create a unidirectional electric channel for electron transport, which improves charge-collection efficiencies and slows recombination rates. unit.no

Sensor Performance and Humidity Sensing Mechanisms

Titanium dioxide-based materials are widely investigated for sensor applications, including humidity sensing, due to their stability and sensitivity. The humidity sensing mechanism is primarily based on the interaction of water molecules with the sensor's surface. mdpi.com

When the sensor is exposed to a humid environment, water molecules are adsorbed onto the surface of the this compound. This adsorption can be categorized into two types: chemisorption and physisorption. mdpi.com Initially, at low humidity, water molecules chemisorb on the active sites of the metal oxide, dissociating into hydroxyl ions (OH⁻) and protons (H⁺). mdpi.com As humidity increases, subsequent layers of water molecules physisorb on this initial chemisorbed layer. Protons can then "hop" between adjacent water molecules, a process known as the Grotthuss mechanism, which significantly increases the surface conductivity (and decreases the impedance) of the sensing material. This change in electrical properties is measured as the sensor's response.

The performance of a humidity sensor is characterized by several parameters, including sensitivity, response and recovery times, hysteresis, and stability. While specific performance data for this compound is not extensively available in the search results, studies on similar composite materials like TiO₂/graphene oxide (GO) show excellent results. For example, TiO₂/GO sensors have demonstrated remarkable sensitivity, fast response times (as low as 0.61 s), and quick recovery (0.87 s). mdpi.comresearchgate.net Doping TiO₂ with elements like dysprosium can enhance surface defects and porosity, which may lead to improved adsorption of water molecules and thus superior sensor performance, including higher sensitivity and faster response/recovery times compared to undoped TiO₂. mdpi.com

Table 2: Performance Metrics for a High-Performance TiO₂/GO Humidity Sensor This table is interactive. You can sort and filter the data.

Parameter Value Source
Sensitivity 8.66 × 10⁴ Ω/%RH mdpi.com
Response Time 0.61 s mdpi.com
Recovery Time 0.87 s mdpi.com

Structure Property Relationships and Defect Chemistry

Influence of Synthesis Parameters on Crystalline and Electronic Structure

The method of synthesis and the specific parameters used are pivotal in defining the final crystalline and electronic properties of Dysprosium(III) titanium oxide. Various synthesis techniques, such as hydrothermal methods and atomic layer deposition (ALD), offer control over the material's structure.

In hydrothermal synthesis, parameters like temperature, reaction duration, and precursor concentration can be manipulated to control the crystal structure of the resulting nanoparticles. researchgate.net This method has been successfully used to synthesize both undoped and Dy³⁺-doped TiO₂ nanoparticles. researchgate.net For instance, a low-temperature hydrothermal process can yield the anatase phase of TiO₂, with characterization techniques like X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FT-IR) confirming the crystalline phase development. researchgate.net

Atomic Layer Deposition (ALD) provides another route for producing dysprosium-oxide-doped titanium oxide thin films. In this technique, precursor combinations such as Dy(thd)₃-O₃ and TiCl₄-O₃ are used to grow the films layer by layer. The ratio of dysprosium to titanium can be controlled, leading to films with varying dopant concentrations.

The electronic structure, particularly the optical band gap, is also significantly influenced by the synthesis and subsequent doping. For hydrothermally synthesized particles, the introduction of dysprosium can lead to a decrease in the optical band gap. Pure TiO₂ nanoparticles may exhibit a band gap of 3.45 eV, which can decrease to 3.39 eV upon doping with Dy³⁺. researchgate.net This change, known as a red shift, indicates an alteration in the electronic band structure of the material due to the presence of the dopant ions.

Table 1: Effect of Synthesis Method on this compound Properties

Synthesis Method Key Parameters Resulting Structure/Property Reference
Hydrothermal Temperature, Duration, Concentration Controlled crystal structure (e.g., anatase phase), decreased optical band gap with Dy doping. researchgate.net

Impact of Dysprosium Doping on Lattice Distortion and Defect Formation

The incorporation of dysprosium ions into the titanium dioxide host lattice induces significant structural changes, including lattice distortion and the formation of defects. When Dy³⁺ ions substitute for Ti⁴⁺ ions in the TiO₂ crystal lattice, the difference in ionic radii and charge state creates local strain. This strain often leads to a distortion of the crystal lattice. nih.gov

This doping-induced lattice distortion can affect the material's phase stability and physical properties. In some titanate systems, doping can relieve the distortion of the pseudo-perovskite layer by affecting the rotation and tilting of the oxygen octahedra. mdpi.com Furthermore, studies on doped TiO₂ have shown that the introduction of dopants can lead to an expansion of the lattice in both anatase and rutile phases. iphy.ac.cn In the case of dysprosium doping, an increase in the grain size of the nanoparticles has been observed. researchgate.net

Table 2: Influence of Dysprosium Doping on TiO₂ Lattice

Doping Effect Description Consequence Reference
Ionic Substitution Dy³⁺ ions replace Ti⁴⁺ ions in the crystal lattice. Mismatch in ionic radii and charge state.
Lattice Distortion The substitution creates local strain, distorting the surrounding lattice structure and potentially causing lattice expansion. Alteration of unit cell parameters and bond angles. nih.goviphy.ac.cn
Defect Formation To maintain charge neutrality, oxygen vacancies are formed. Creation of intrinsic defects that influence electronic and functional properties. rsc.org

| Grain Size Modification | The presence of dysprosium ions can influence the crystallite growth process. | An increase in nanoparticle grain size has been reported. | researchgate.net |

Role of Oxygen Vacancies and Other Intrinsic Defects on Functional Behavior

Defects are invariably present in metal oxides and can significantly determine their physical and chemical properties. rsc.org In this compound, oxygen vacancies are a common and highly influential type of intrinsic defect. osti.govaps.org The formation of an oxygen vacancy leaves behind two electrons, which tend to localize on neighboring titanium atoms, reducing them from Ti⁴⁺ to Ti³⁺. aps.org

These oxygen vacancy-Ti³⁺ states introduce new energy levels within the band gap of the titanium dioxide. researchgate.net The presence of these defect states has a profound impact on the material's functional behavior:

Electronic Properties: The defect states can act as charge recombination centers, which may be detrimental in applications like dye-sensitized solar cells by aggravating electron recombination. researchgate.net

Optical Properties: By introducing states within the band gap, oxygen vacancies can enable the absorption of lower-energy photons, effectively narrowing the band gap and extending the material's absorption into the visible light spectrum. researchgate.net This is crucial for enhancing photocatalytic activity under solar irradiation.

Photocatalysis: Oxygen vacancies can contribute positively to photoefficiency by generating electron-rich active sites on the surface of the TiO₂. mdpi.com However, they can also act as trapping sites for charge carriers, which can either enhance charge separation or increase recombination, depending on their concentration and location.

The distribution and concentration of these vacancies are critical. Computational studies have shown that oxygen vacancies may disperse differently in the anatase and rutile phases of TiO₂, potentially forming clusters in rutile while remaining more isolated in anatase. mdpi.com This difference in defect distribution could be a factor in the varied photocatalytic efficiencies observed between the two phases. mdpi.com

Correlation between Nanoscale Morphology and Macroscopic Properties

The macroscopic properties of this compound are not only determined by its crystal structure and defect chemistry but also by its nanoscale morphology. Features such as particle size, particle shape, and surface roughness play a crucial role.

Research has shown a direct link between the size of the nanoparticles and their optical properties. For dysprosium-doped TiO₂, an increase in grain size has been correlated with a decrease in the optical band gap. researchgate.net This quantum confinement effect, where the electronic properties are dependent on the particle size, is a key aspect of nanomaterials. Doping can directly influence this morphology; Ti-doping in VO₂, for example, leads to a reduction in the mean particle size. nih.gov

The surface morphology, including roughness, also has a significant impact on the material's interaction with its environment. For instance, the isoelectric point (IEP) of titania surfaces—the pH at which the surface has a net neutral charge—can be remarkably altered by nanoscale roughness. researchgate.net This affects the electrostatic interactions at the interface between the material and an aqueous solution, which is fundamental for applications in catalysis and biomedicine. researchgate.net The specific morphology of Dy₂O₃@TiO₂ nanocomposites, such as heteroarchitectures of rods and sheets, can be investigated using techniques like Transmission Electron Microscopy (TEM) to understand its influence on electrocatalytic performance. acs.org

Table 3: Nanoscale Morphology and its Macroscopic Impact

Morphological Feature Controlling Factor Macroscopic Property Affected Reference
Particle/Grain Size Synthesis conditions, dopant concentration. Optical band gap, crystallization ability. researchgate.netnih.gov
Surface Roughness Deposition techniques and parameters. Surface charge characteristics (e.g., Isoelectric Point). researchgate.net

| Shape/Heterostructure | Synthesis method (e.g., hydrothermal). | Catalytic and electrocatalytic activity. | acs.org |

Emerging Applications and Future Research Directions

Advanced Catalysis for Environmental Remediation and Energy Conversion

The catalytic properties of dysprosium-modified titanium dioxide are a key area of current research, offering potential solutions to pressing environmental and energy challenges. By incorporating dysprosium, the electronic and optical properties of titanium dioxide can be tailored to enhance its performance in various catalytic reactions.

Standard titanium dioxide (TiO2) is a well-known photocatalyst, but its wide band gap limits its activity primarily to the UV portion of the solar spectrum. jchps.com Modifying TiO2 with dysprosium oxide (Dy2O3) has been shown to extend its light absorption into the visible range, significantly enhancing its potential for environmental remediation. jchps.comacs.org This enhancement is achieved by altering the material's band gap and improving the separation of light-induced electron-hole pairs. acs.orgresearchgate.net

Research has demonstrated the effectiveness of dysprosium-doped or composite titania photocatalysts in breaking down various organic pollutants under visible light irradiation. For instance, an 8% Dy2O3 loading on anatase titania, prepared by a wet impregnation method, showed higher photocatalytic activity for the decomposition of Coomassie Brilliant Blue (CBB) dye in both UV and visible light compared to commercial TiO2. jchps.com The modification resulted in a shift of the absorption edge to a longer wavelength. jchps.com Similarly, Dy2O3@TiO2 nanocomposites have proven effective in the degradation of Rhodamine B dye. acs.org Further studies have shown that TiO2 samples containing 9.5% dysprosium can achieve approximately 80% degradation of o-xylene (B151617) and 95% of m-xylene (B151644) after 2.5 hours, and 73% degradation of methyl orange after 3 hours under visible light. researchgate.net

CatalystPollutantDegradation EfficiencyTimeSource
Dy(9.5%)/TiO2m-xylene~95%2.5 hours researchgate.net
Dy(9.5%)/TiO2o-xylene~80%2.5 hours researchgate.net
Dy(9.5%)/TiO2Methyl Orange73%3 hours researchgate.net
8% Dy2O3/TiO2Coomassie Brilliant Blue R-250Higher than commercial TiO2Not specified jchps.com
Dy2O3@TiO2Rhodamine BSignificantly higher than pure componentsNot specified acs.org

The oxygen reduction reaction (ORR) is a critical process in energy conversion devices like fuel cells. Recent research has highlighted the potential of hybrid Dy2O3@TiO2 catalysts in this area. acs.org The synergistic interaction between dysprosium oxide and titanium dioxide in these composites enhances electrocatalytic performance toward ORR in alkaline electrolytes. acs.org

In one study, a Dy2O3@TiO2 hybrid catalyst demonstrated impressive ORR activity in an alkaline medium, showing an initial potential of 0.88 V and a Tafel slope of 73 mV dec⁻¹. acs.org The mechanism involves Dy2O3 adsorbing and splitting oxygen molecules, creating reactive surface oxygen species that act as active sites for the reduction reaction. acs.org The TiO2 component, often limited by its semiconductor properties, benefits from the high conductivity and corrosion resistance of Dy2O3, which facilitates the necessary electron transport from the catalyst surface to the electrode. acs.org Platinum–dysprosium (Pt–Dy) alloys have also been investigated as effective electrodes for the ORR in alkaline media. mdpi.comresearchgate.net

The development of efficient photocatalysts for producing hydrogen from water splitting and for the reduction of carbon dioxide (CO2) into fuels is a key goal for sustainable energy. Dysprosium oxide-based photocatalysts are considered promising materials for water splitting and hydrogen production, although research in this specific area is still in its early stages. acs.org The unique electronic and magnetic characteristics of dysprosium, a rare earth metal, are thought to be beneficial for these applications. acs.org The ability of dysprosium oxide to absorb visible light is a key feature that could enable solar-driven energy conversion. acs.org While detailed performance data for Dysprosium(III) titanium oxide in these specific applications is emerging, related research shows that perovskite oxides containing rare-earth elements are being explored for thermochemical hydrogen production. google.com

Next-Generation Magnetic and Spintronic Devices

The magnetic properties of dysprosium and its compounds, including dysprosium titanate, are foundational to their application in advanced magnetic and spintronic devices. These materials offer pathways to higher data storage densities and more efficient cooling technologies.

Dysprosium titanate (Dy2Ti2O7) is known as a "spin ice," a class of materials exhibiting magnetic frustration due to the geometric arrangement of magnetic ions on a pyrochlore (B1171951) lattice. researchgate.net This property has made it a significant focus of research for understanding magnetic behavior at the atomic level, which is crucial for developing spintronic devices. researchgate.net

The potential of dysprosium in data storage is highlighted by recent breakthroughs in single-molecule magnets (SMMs). Researchers have designed a dysprosium-based molecule that can retain its magnetic memory up to a record-breaking 100 Kelvin (-173 °C). This is a significant improvement over the previous record of 80 K. This advance could pave the way for hard drives with storage densities 100 times greater than current technologies, potentially allowing for three terabytes of data to be stored per square centimeter.

Magnetic refrigeration is an emerging cooling technology that is potentially more efficient and environmentally friendly than conventional gas-compression systems. plos.org This technology relies on the magnetocaloric effect (MCE), where a material's temperature changes in response to an applied magnetic field. plos.org Dysprosium-based materials are excellent candidates for this application due to their large magnetic moments, a result of their partially unfilled 4f electron shells. plos.org

Single-crystal Dysprosium Titanate (DyTiO3) has been shown to exhibit a large and reversible MCE, making it a promising material for magnetic refrigeration, particularly at low temperatures. researchgate.net Studies on DyTiO3 have quantified its significant magnetic entropy change, which is a key measure of its cooling capacity. researchgate.net The material's properties make it a candidate for applications such as hydrogen liquefaction. researchgate.net

MaterialField Change (Tesla)Max. Magnetic Entropy Change (-ΔSMmax) (J kg⁻¹ K⁻¹)TemperatureSource
DyTiO3 Single Crystal2 T9.64~65 K researchgate.net
DyTiO3 Single Crystal5 T15.88~65 K researchgate.net

Advanced Dielectric Materials for Microelectronics and Energy Storage

The dielectric properties of materials are crucial for their application in electronic components. This compound is being investigated for its potential as a high-performance dielectric material in several key areas.

High-k Gate Dielectrics in Semiconductor Devices

In the continuous effort to miniaturize semiconductor devices, there is a critical need for materials with a high dielectric constant (high-k) to replace traditional silicon dioxide as the gate dielectric. A higher dielectric constant allows for the fabrication of smaller capacitors that can store more charge, leading to improved device performance and reduced power consumption.

Research has indicated that this compound films possess a high dielectric constant, making them a candidate for such applications. researchgate.net For instance, MOHOS (metal-oxide-high-k-oxide-semiconductor) memory devices that incorporate a this compound trapping layer annealed at 800°C have demonstrated a significant memory window of approximately 2.91 V at a sweep voltage of ±9 V. researchgate.net This performance suggests that the higher dielectric constant of the Dy2TiO5 film, combined with a thinner silicate (B1173343) layer, enhances the probability of charge carrier trapping and leads to deeper electron trapping levels. researchgate.net While much of the research in this area has focused on dysprosium-doped barium stannate titanate (BTS) ceramics, which have shown a reduction in dielectric constant and loss tangent with increased doping levels, the intrinsic properties of pure dysprosium titanate are a promising area for future exploration. nus.edu.sgresearchgate.net

Material SystemKey FindingReference
Dy2TiO5 FilmHigher dielectric constant contributes to a larger memory window in MOHOS devices. researchgate.net
Dysprosium-doped BaTiO3At 0.75 mol% Dy, the relative dielectric constant reaches 4100 at 25°C. scielo.brresearchgate.net
Dysprosium-doped SrTiO3Doping enhances the dielectric constant significantly compared to pure SrTiO3. researchgate.net
Dysprosium-doped BTSDielectric constant and loss tangent are reduced with increasing doping levels. nus.edu.sgresearchgate.net

Dielectric Capacitors for Energy Storage

Dielectric capacitors are essential components for energy storage in a wide range of electronic systems, valued for their high power density and fast charge-discharge cycles. rsc.org The energy storage density of a dielectric material is directly related to its dielectric constant and breakdown strength.

Studies on dysprosium-doped strontium titanate (Dy-STO) ceramics have shown promising results for high-voltage capacitor applications. Doping strontium titanate with dysprosium has been found to strongly enhance the dielectric constant. researchgate.net For example, Dy-STO ceramics with a specific composition (x=0.02) exhibited a dielectric constant of approximately 3200 at 1 kHz, which is over ten times that of pure strontium titanate. researchgate.net Furthermore, these materials demonstrate a stable dielectric constant under applied electric fields and possess a high breakdown strength (Eb > 14 kV/mm), making them suitable for high-voltage applications with enhanced energy storage density. researchgate.net Similarly, research on dysprosium-doped barium titanate has shown that a dysprosium concentration of 0.75 mol% can lead to a high relative dielectric constant of 4100 and a breakdown electric field strength of 3.2 kV/mm, suggesting its potential for high-voltage ceramic capacitors. scielo.brresearchgate.netsemanticscholar.org While these findings are for doped systems, they highlight the potential of titanate-based materials containing dysprosium for advanced energy storage applications.

MaterialDielectric Constant (εr)Breakdown Strength (Eb)Potential ApplicationReference
Dysprosium-doped SrTiO3 (x=0.02)~3200 at 1 kHz>14 kV/mmHigh-voltage capacitors researchgate.net
Dysprosium-doped BaTiO3 (0.75 mol%)4100 at 25°C3.2 kV/mmHigh-voltage ceramic capacitors scielo.brresearchgate.netsemanticscholar.org

Solid Oxide Fuel Cell (SOFC) Electrolytes

Solid oxide fuel cells are a promising technology for clean and efficient power generation. The electrolyte is a key component of an SOFC, responsible for conducting oxygen ions between the cathode and the anode. A crucial requirement for SOFC electrolytes is high ionic conductivity at the operating temperature.

While direct studies on this compound as a primary electrolyte material for SOFCs are limited, related research suggests potential avenues for exploration. The family of Ln2TiO5 (where Ln is a lanthanide, including Dy) materials can exhibit a disordered fluorite crystal structure. This structure is known to contain a higher concentration of vacancies, which may lead to enhanced ionic conductivity. This characteristic suggests that this compound with a tailored crystal structure could be a candidate for investigation as a solid electrolyte.

Photonic and Optoelectronic Technologies

The unique electronic structure of rare-earth elements like dysprosium gives rise to interesting optical properties when incorporated into a host material. These properties are being explored for applications in lighting, displays, and laser systems.

Luminescent Materials for Solid-State Lighting and Displays

Luminescent materials, or phosphors, are essential for solid-state lighting (SSL) and display technologies, where they convert the light from a primary source (like a blue LED) into a broader spectrum to produce white light or other colors. The efficiency and color quality of these devices depend heavily on the properties of the phosphor.

Dysprosium ions (Dy3+) are known to exhibit characteristic emission peaks in the visible spectrum, particularly in the blue and yellow regions, which can be combined to generate white light. Research on dysprosium-doped barium zirconium titanate has shown that these materials can exhibit near-white light emission when excited by ultraviolet light. This is due to the efficient energy transfer from the host material to the Dy3+ ions, resulting in strong emissions in the blue (482 nm) and yellow (577 nm) spectral regions. The luminescence intensity can be further enhanced by annealing the phosphor at higher temperatures.

Laser Materials and Optical Devices

The sharp, well-defined energy levels of rare-earth ions also make them suitable for use as the active medium in lasers. Dysprosium-doped materials are being investigated for their potential in solid-state lasers. The specific wavelengths of light emitted by dysprosium ions can be harnessed to create lasers with specific characteristics for various applications. While dysprosium is used in some laser materials, specific research on this compound as a laser host material is still an emerging area. The development of high-quality single crystals or optical fibers of this material would be a crucial step in evaluating its potential for laser applications.

Sensor Technologies

Direct applications of this compound in sensor technologies are not yet widely established in scientific literature. However, the properties of related materials suggest potential avenues for future investigation. Research into other perovskite titanates, such as barium strontium titanate, has shown their viability in humidity sensors. upm.edu.mymdpi.com Similarly, doping other metal oxides with dysprosium has been shown to enhance their gas sensing capabilities. For instance, dysprosium-doped zinc oxide thin films have been investigated for detecting nitrogen dioxide (NO2), and dysprosium-doped aluminum trioxide has been tested for sensing ammonia, LPG, and acetone. mdpi.combepls.com These studies on related compounds indicate that future research could explore the potential of this compound, likely in composite or doped forms, for creating sensitive and selective gas or humidity sensors. mining.com The key challenge lies in leveraging its unique electronic and surface properties for sensor applications.

Integration into Heterostructures and Composite Materials

A significant area of emerging research is the integration of this compound into heterostructures and composite materials, particularly with titanium dioxide (TiO2). These nanocomposites are being explored for their enhanced functional properties.

Synthesis and Structure: Researchers have successfully synthesized Dy2O3-TiO2 and Dy2O3@TiO2 nanocomposites using methods like the sol-gel and single-step hydrothermal approaches. researchgate.netacs.org In these composites, Dysprosium(III) oxide is typically coupled with the anatase phase of TiO2, which has a tetragonal structure. scientific.netresearchgate.net The even distribution of Dy2O3 on the TiO2 surface can prevent clumping, leading to a larger effective surface area with more active sites. acs.org The inclusion of dysprosium can, however, lead to a decrease in the crystallite size of the TiO2 and a loss of crystallinity due to lattice distortion. researchgate.net Studies show that coupling Dy2O3 with TiO2 can also create oxygen vacancies in the TiO2 lattice. scientific.netresearchgate.net

Enhanced Catalytic Activity: The primary driver for developing these composites is the synergistic interaction between the two oxides, which leads to enhanced catalytic performance. acs.org

Photocatalysis: Dy2O3@TiO2 composites have demonstrated significantly higher degradation rates for organic dyes, such as Rhodamine B, under UV irradiation compared to either Dy2O3 or TiO2 alone. acs.org While TiO2 has a wide bandgap that limits its use of visible light, the creation of oxygen vacancies and other effects from dysprosium coupling can enhance its photocatalytic efficiency. researchgate.netresearchgate.net

Electrocatalysis: The hybrid Dy2O3@TiO2 material has also shown improved electrocatalytic activity for the oxygen reduction reaction (ORR) in alkaline conditions, a critical process in fuel cells and other energy applications. acs.org

The table below summarizes the structural properties of Dysprosium(III) oxide-Titanium dioxide nanocomposites from a study using the sol-gel method. researchgate.net

Sample Name (wt% Dy)Average Crystallite Size (nm)Key Raman Shift (Eg mode) (cm⁻¹)
0DT (0%)18.59143.12
2DT (2%)13.81144.41
4DT (4%)12.32144.51
6DT (6%)10.29144.89
8DT (8%)10.53144.93
10DT (10%)10.57145.33

Data sourced from Corroboration of Structural Properties of Dy2O3-TiO2 Nanocomposites through X-Ray Diffraction and Raman Spectroscopy. researchgate.net

Challenges and Opportunities in this compound Research

Despite its potential, the research and application of this compound face several challenges that also present significant opportunities for future work.

Challenges:

Phase Control: The Dy2O3-TiO2 system can form different phases, most notably the pyrochlore Dy2Ti2O7 and the orthorhombic Dy2TiO5. researchgate.netwikipedia.org Synthesizing a pure, single-phase material can be challenging, as the final phase depends critically on the stoichiometry of the reactants and the processing temperature. kns.org For instance, the formation of Dy2TiO5 can be a two-step process involving the intermediate formation of Dy2Ti2O7. researchgate.net

Fabrication and Sintering: The material properties and fabrication processes for dysprosium titanate are not yet fully understood. kns.org Achieving high-density pellets through powder processing is dependent on sintering temperature and the precise mixing ratio of the oxide precursors. kns.org Furthermore, dysprosium depletion has been observed during the sintering of specimens, which can alter the final properties of the ceramic. researchgate.net

Characterization: The high neutron absorption cross-section of the Dy2TiO5 phase, while beneficial for nuclear applications, can pose difficulties for characterization techniques that use neutron diffraction. wikipedia.org

Opportunities:

Nuclear Applications: The most established application and a continuing area of research is in the nuclear industry. wikipedia.org Its large neutron absorption cross-section, high radiation resistance, low thermal expansion, and high melting point make it a desirable material for control rods in thermal neutron reactors. researchgate.netwikipedia.org Further research into optimizing its performance and understanding its behavior under long-term irradiation remains a key opportunity. kns.org

Advanced Catalysis: As detailed in the previous section, this compound composites offer significant potential in photocatalysis and electrocatalysis. acs.orgacs.org Future work could focus on tailoring the nanostructure of these composites to further enhance their efficiency for environmental remediation and energy conversion applications.

Solid-State Physics: The Dy2Ti2O7 phase, with its cubic pyrochlore structure, was one of the first materials discovered to be a "spin ice". wikipedia.org This property results in magnetic frustration and unique magnetic behaviors at low temperatures, making it a subject of fundamental research in condensed matter physics. Exploring these exotic magnetic states could lead to new discoveries in magnetism and spintronics.

Dielectric and Ferroelectric Materials: Research into related materials, such as dysprosium-doped bismuth titanate and barium titanate, has shown interesting ferroelectric and dielectric properties. researchgate.netbohrium.com This suggests an opportunity to investigate the dielectric behavior of this compound and its potential use in electronic components like capacitors or memory devices. umn.edu

Conclusion and Outlook

Summary of Key Research Achievements

Research on Dysprosium(III) titanium oxide has firmly established its role as a high-performance ceramic for nuclear applications. Key achievements include the development of diverse synthesis routes, from traditional solid-state reactions to advanced mechanochemical methods for producing nanomaterials. wikipedia.orgresearchgate.net A thorough characterization of its complex polymorphism and phase transitions has enabled the stabilization of the highly radiation-resistant cubic phase. researchgate.netresearchgate.net Furthermore, fundamental studies have uncovered exotic magnetic phenomena, such as the spin ice state in the pyrochlore (B1171951) structure, positioning it as a model system for condensed matter physics. wikipedia.org

Prospective Research Avenues and Unexplored Potentials

While its nuclear applications are well-documented, several areas of this compound research remain underexplored. A systematic investigation into the optical and photocatalytic properties of the pure compound is warranted, moving beyond studies of doped or composite systems. acs.org Its potential as a catalyst or catalyst support, particularly leveraging the redox capabilities of titanium and the electronic properties of dysprosium, presents a promising avenue. Further exploration of its dielectric properties could lead to novel applications in microelectronics, such as in capacitors or memory elements. researchgate.net

Implications for Advanced Materials Design and Engineering

The study of dysprosium titanate offers broader implications for materials science. Its exceptional radiation tolerance, rooted in its ability to accommodate structural disorder, provides a blueprint for designing new materials for extreme environments. wikipedia.orgresearchgate.net The relationship between its crystal structure and functional properties—from neutron absorption to magnetic frustration—serves as a valuable case study for engineering materials with tailored functionalities. Understanding the mechanisms that govern its phase stability and radiation response can guide the development of a new generation of robust ceramics for energy, electronics, and environmental applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Dysprosium(III) titanium oxide (Dy₂Ti₂O₇) in a laboratory setting?

  • Methodology : Dy₂Ti₂O₇ is typically synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of Dy₂O₃ (CAS 1308-87-8) and TiO₂ are calcined at high temperatures (~1300–1400°C) under controlled atmospheres to ensure phase purity . Sol-gel techniques involve hydrolyzing titanium alkoxides with dysprosium nitrate precursors, followed by thermal decomposition. Purity and crystallinity should be verified using X-ray diffraction (XRD) and electron microscopy .

Q. How can researchers characterize the structural and thermal properties of Dy₂Ti₂O₇?

  • Methodology :

  • XRD identifies crystal structure (e.g., pyrochlore or defect-fluorite phases).
  • Thermogravimetric analysis (TGA) monitors phase transitions and thermal stability up to 2350°C (the melting point of Dy₂O₃) .
  • Transmission electron microscopy (TEM) resolves nanoscale morphology, particularly for ultrafine powders (<15 nm particle size) .

Q. What safety protocols are critical when handling Dy₂Ti₂O₇ in the lab?

  • Methodology :

  • Avoid inhalation of fine powders by using fume hoods and N95 respirators.
  • Store Dy₂Ti₂O₇ in sealed, dry containers to prevent hygroscopic degradation .
  • While Dy₂O₃ is not classified as hazardous, related dysprosium compounds (e.g., Dy(III) nitrate) require stricter controls due to respiratory and dermal irritation risks .

Advanced Research Questions

Q. How do pH and ligand interactions influence the aqueous chemistry of Dy-Ti systems?

  • Methodology : Potentiometric titration and nuclear magnetic relaxation (NMR) studies reveal pH-dependent heteronuclear complex formation between Dy(III) and Ti(IV) in aqueous solutions. For example, citrate or tartaric acid ligands stabilize Dy-Ti complexes at pH 4–8, with equilibrium constants (Kpmqr) calculated via mathematical modeling . Adjusting pH and ligand concentration enables controlled synthesis of Dy-Ti coordination polymers.

Q. What experimental strategies address conflicting data on Dy₂Ti₂O₇’s magnetic properties?

  • Methodology : Dy₂Ti₂O₇ exhibits paramagnetism due to Dy³⁺’s high magnetic moment (10.6 µB). Discrepancies in reported Curie-Weiss behavior may arise from impurities or lattice defects. Mitigation strategies include:

  • Using ultrahigh-purity Dy₂O₃ (>99.998%) to minimize extrinsic magnetic contributions .
  • Applying neutron diffraction to resolve spin ice behavior and frustrated magnetic interactions .

Q. How can doping or substitution modify Dy₂Ti₂O₇’s electronic properties for plasmonic applications?

  • Methodology : Doping Dy₂Ti₂O₇ with rare-earth ions (e.g., Ho³⁺) or transition metals alters its optical and electronic characteristics. For plasmonics, dysprosium-doped cadmium oxide (CdO:Dy) demonstrates tunable mid-infrared plasmon resonance, analyzed via ellipsometry and Hall effect measurements . Similar approaches apply to Dy-Ti-O systems for photocatalysis or dielectric applications.

Q. What computational models are suitable for predicting Dy₂Ti₂O₇’s thermodynamic stability?

  • Methodology : Density functional theory (DFT) simulations calculate formation enthalpies and defect energetics. Compare results with experimental data from high-temperature oxide melt solution calorimetry. Discrepancies between modeled and observed phase stability (e.g., pyrochlore vs. fluorite structures) guide refinements in interatomic potentials .

Contradictions and Limitations in Existing Data

  • Safety Data : While Dy₂O₃ is classified as non-hazardous , dysprosium salts (e.g., Dy(III) sulfate) require GHS hazard labeling (H315, H319) . Researchers must verify toxicity data for specific compounds.
  • Synthesis Reproducibility : Variability in Dy₂Ti₂O₇’s magnetic properties may stem from differences in precursor purity (e.g., 99.9% vs. 99.998% Dy₂O₃) .

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